molecular formula C6H11BO3 B6243714 rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis CAS No. 74793-57-0

rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis

Cat. No. B6243714
CAS RN: 74793-57-0
M. Wt: 142
InChI Key:
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Description

“rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis” is a chemical compound with the IUPAC name (3aR,6aS)-2-ethoxytetrahydrofuro[3,4-d][1,3,2]dioxaborole . It has a molecular weight of 157.96 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11BO4/c1-2-9-7-10-5-3-8-4-6(5)11-7/h5-6H,2-4H2,1H3/t5-,6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is in liquid form . It has a molecular weight of 157.96 . The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydrofuran", "ethyl magnesium bromide", "diborane", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "acetonitrile", "palladium on carbon" ], "Reaction": [ "The synthesis begins with the reaction of 2,3-dihydrofuran with ethyl magnesium bromide to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with diborane to form the boronate ester intermediate.", "The boronate ester intermediate is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding boronic acid.", "The boronic acid is then coupled with the appropriate aryl halide in the presence of a palladium catalyst to form the desired aryl boronic acid.", "The aryl boronic acid is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then acetylated with acetic anhydride in the presence of acetic acid to form the corresponding acetate.", "The acetate is then reacted with acetonitrile in the presence of a palladium catalyst to form the desired target compound, rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis." ] }

CAS RN

74793-57-0

Product Name

rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis

Molecular Formula

C6H11BO3

Molecular Weight

142

Purity

95

Origin of Product

United States

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